Tolgabide - 86914-11-6

Tolgabide

Catalog Number: EVT-442812
CAS Number: 86914-11-6
Molecular Formula: C18H18Cl2N2O2
Molecular Weight: 365.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification
  • Chemical Name: 4-[[(5-chloro-2-hydroxy-3-methylphenyl)-(4-chlorophenyl)methylidene]amino]butanamide
  • CAS Number: 86914-11-6
  • Molecular Formula: C18H18Cl2N2O2
  • Molecular Weight: 365.25 g/mol
  • Classification: Anticonvulsant, GABAergic prodrug .
Synthesis Analysis
  1. Formation of Intermediates: Initial compounds are synthesized through various organic reactions, including halogenation and amination.
  2. Condensation Reaction: The intermediates undergo a condensation reaction to form the core structure of Tolgabide. This step often requires specific conditions such as temperature control and the presence of catalysts.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for research applications.

Specific parameters such as reaction temperatures, times, and concentrations can vary depending on the exact synthetic route employed .

Molecular Structure Analysis

Tolgabide has a complex molecular structure characterized by:

  • Core Structure: The compound features a butanamide backbone with two chlorine atoms and multiple aromatic rings.
  • 3D Configuration: The spatial arrangement of atoms allows for interaction with GABA receptors, which is crucial for its pharmacological activity.

The InChI representation for Tolgabide is:

InChI 1S C18H18Cl2N2O2 c1 11 9 14 20 10 15 18 11 24 17 22 8 2 3 16 21 23 12 4 6 13 19 7 5 12 h4 7 9 10 24H 2 3 8H2 1H3 H2 21 23 \text{InChI 1S C18H18Cl2N2O2 c1 11 9 14 20 10 15 18 11 24 17 22 8 2 3 16 21 23 12 4 6 13 19 7 5 12 h4 7 9 10 24H 2 3 8H2 1H3 H2 21 23 }

This structure facilitates its function as a prodrug of gamma-aminobutyric acid .

Chemical Reactions Analysis

Tolgabide can participate in several chemical reactions:

  1. Oxidation: Under specific conditions, Tolgabide can be oxidized to form derivatives that may exhibit different pharmacological properties.
  2. Reduction: Reduction reactions can yield various reduced forms of Tolgabide.
  3. Substitution Reactions: Functional groups within the molecule can be substituted with other groups, altering its biological activity.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .

Mechanism of Action

Tolgabide acts primarily as a prodrug that is converted into gamma-aminobutyric acid in the body. The mechanism includes:

  1. Metabolism: After administration, Tolgabide is metabolized enzymatically to release gamma-aminobutyric acid.
  2. GABA Receptor Activation: Gamma-aminobutyric acid then binds to GABA receptors (GABA A and GABA B), leading to increased inhibitory neurotransmission in the central nervous system.

This mechanism underlies its potential use in treating conditions such as epilepsy and anxiety disorders .

Physical and Chemical Properties Analysis

Tolgabide possesses distinct physical and chemical properties:

PropertyValue
Molecular Weight365.25 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

These properties influence its behavior in biological systems and its potential applications in pharmaceutical research .

Applications

Despite never being marketed, Tolgabide has several scientific applications:

  1. Research Tool: It serves as a valuable tool for studying GABAergic mechanisms in neuroscience.
  2. Pharmacological Studies: Researchers explore its anticonvulsant properties to better understand epilepsy and related disorders.
  3. Drug Development: Its unique chemical structure positions it as a candidate for further development in drug design aimed at enhancing GABAergic activity .
Historical Development and Pharmacological Classification

Origins of Tolgabide: Structural Analogy to Progabide and Early Anticonvulsant Research

Tolgabide (development code SL-81.0142) emerged in the late 1970s as a strategic molecular innovation by Synthélabo Pharmaceuticals, designed through structural modification of its predecessor progabide. This developmental effort occurred within a significant era of neuroscience research focused on enhancing gamma-aminobutyric acid (GABA)-mediated inhibition as an anticonvulsant strategy. Progabide itself represented an important advancement as a direct GABA receptor agonist, but possessed limitations in clinical utility due to pharmacokinetic challenges and toxicity concerns [3] [6]. Tolgabide was synthesized as a chlorophenyl derivative featuring specific modifications to the imine linkage and aromatic ring systems of progabide, creating the chemical structure 4-{[(E)-(3-Chloro-5-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(4-chlorophenyl)methyl]amino}butanamide (C₁₈H₁₈Cl₂N₂O₂) [1].

Experimental pharmacology during this period heavily utilized the kindling model of epilepsy, which involves progressive seizure development through repeated electrical or chemical stimulation. Studies demonstrated that GABA agonists could suppress kindled seizures, establishing the conceptual foundation for tolgebide's development [2] [7]. Unlike earlier GABA mimetics such as muscimol and THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol), which showed inconsistent efficacy in seizure models, tolgebide exhibited promising activity. Research comparing GABAergic compounds in feline trigeminal complex models revealed tolgebide's unique ability to depress excitatory transmission and segmental inhibition—effects not replicated by THIP or muscimol despite their shared GABA receptor targeting [10]. This differential activity profile suggested tolgebide possessed distinct molecular interactions within neural circuits governing seizure propagation.

Table 1: Structural Evolution from Progabide to Tolgabide

CompoundChemical Structure Key ModificationsDevelopment Timeline
ProgabideBenzylideneamino butyramide backboneLate 1970s (Marketed in France)
TolgabideChlorophenyl-methylcyclohexadienone substitutionEarly 1980s (Synthélabo)
SL-75102Active metabolite common to both compoundsIdentified during metabolic studies

Pharmacological Classification: GABA Receptor Modulation and Prodrug Mechanisms

Tolgabide belongs to the pharmacological class of GABA receptor agonists acting through indirect receptor activation via prodrug metabolism. While initially characterized as a direct agonist, evidence indicates that tolgebide's primary mechanism involves enzymatic conversion to the bioactive metabolite SL-75102, which functions as a dual GABAA and GABAB receptor agonist [1] [2]. This places tolgebide within a broader category of bioprecursor prodrugs designed to enhance blood-brain barrier penetration while minimizing first-pass metabolism. The metabolite SL-75102 demonstrates higher affinity for GABA binding sites than the parent compound, enabling targeted enhancement of inhibitory neurotransmission in epileptogenic foci [2] [9].

Pharmacologically, tolgebide differs from first-generation GABAergics (e.g., benzodiazepines, barbiturates) by directly activating GABA receptors rather than modulating them allosterically. It also contrasts with GABA reuptake inhibitors (tiagabine) and GABA transaminase inhibitors (vigabatrin), which increase synaptic GABA concentrations indirectly. Tolgabide's dual receptor engagement produces complementary effects: GABAA activation mediates rapid chloride influx and neuronal hyperpolarization, while GABAB stimulation induces slow potassium efflux via G-protein coupled mechanisms, resulting in prolonged inhibition of neurotransmitter release [4] [5]. This bifunctional activity potentially offers broader seizure control across different epilepsy networks compared to subunit-selective agents.

Table 2: Pharmacological Classification of Tolgabide Relative to Contemporary GABAergic Compounds

Mechanistic ClassRepresentative AgentsTolgabide's Distinctive Attributes
GABAA Allosteric ModulatorsBenzodiazepines, BarbituratesDirect receptor agonism (non-allosteric)
GABA Prodrugs/AgonistsProgabide, TolgabideBioactivated to SL-75102 metabolite
GABA Synaptic EnhancersTiagabine, VigabatrinReceptor-level activation rather than GABA elevation
GABAB Selective AgonistsBaclofenDual GABAA/GABAB activity

Properties

CAS Number

86914-11-6

Product Name

Tolgabide

IUPAC Name

4-[[(5-chloro-2-hydroxy-3-methylphenyl)-(4-chlorophenyl)methylidene]amino]butanamide

Molecular Formula

C18H18Cl2N2O2

Molecular Weight

365.2 g/mol

InChI

InChI=1S/C18H18Cl2N2O2/c1-11-9-14(20)10-15(18(11)24)17(22-8-2-3-16(21)23)12-4-6-13(19)7-5-12/h4-7,9-10,24H,2-3,8H2,1H3,(H2,21,23)

InChI Key

AOAFGVWKONLQRN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1O)C(=NCCCC(=O)N)C2=CC=C(C=C2)Cl)Cl

Canonical SMILES

CC1=CC(=CC(=C1O)C(=NCCCC(=O)N)C2=CC=C(C=C2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.